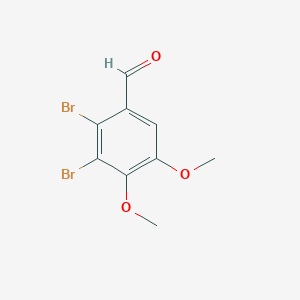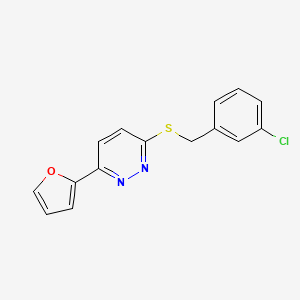
2,3-Dibromo-4,5-dimethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-4,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H8Br2O3 It is a brominated derivative of benzaldehyde, characterized by the presence of two bromine atoms and two methoxy groups on the benzene ring
Mechanism of Action
Target of Action
The primary target of 2,3-Dibromo-4,5-dimethoxybenzaldehyde is α-glucosidase , an enzyme involved in carbohydrate synthesis and breakdown . This enzyme plays a crucial role in diabetes, viral infection, and cancer .
Mode of Action
This compound interacts with α-glucosidase, inducing minor conformational changes in the enzyme . The interaction between the compound and α-glucosidase is driven by both hydrophobic forces and hydrogen bonds . The compound molecule is completely buried in the α-glucosidase binding pocket, with part of the molecule reaching the catalytic center and overlapping with the position of glucose .
Biochemical Pathways
The interaction of this compound with α-glucosidase affects the carbohydrate synthesis and breakdown pathways . By inhibiting α-glucosidase, the compound delays the hydrolysis of carbohydrates, which can help alleviate postprandial hyperglycemia .
Result of Action
The inhibition of α-glucosidase by this compound results in delayed carbohydrate hydrolysis and alleviated postprandial hyperglycemia . This makes the compound a potential α-glucosidase inhibitor for type 2 diabetes treatment .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the hydrophobicity of the environment can affect the formation of the active center in the enzyme molecules
Biochemical Analysis
Biochemical Properties
It is known that brominated compounds like this one can participate in free radical reactions . This suggests that 2,3-Dibromo-4,5-dimethoxybenzaldehyde could interact with various enzymes and proteins in a biochemical context, potentially influencing their function through mechanisms such as enzyme inhibition or activation .
Cellular Effects
Similar compounds have been found to exhibit cytotoxicity to cancer cells , suggesting that this compound could potentially influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that brominated compounds can participate in free radical reactions . This suggests that this compound could exert its effects at the molecular level through mechanisms such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4,5-dimethoxybenzaldehyde typically involves the bromination of 4,5-dimethoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products Formed
Oxidation: 2,3-Dibromo-4,5-dimethoxybenzoic acid.
Reduction: 2,3-Dibromo-4,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dibromo-4,5-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxybenzaldehyde: Similar structure but with only one bromine atom.
2,3-Dibromo-4,5-dihydroxybenzaldehyde: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
2,3-Dibromo-4,5-dimethoxybenzaldehyde is unique due to the presence of both bromine atoms and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2,3-dibromo-4,5-dimethoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c1-13-6-3-5(4-12)7(10)8(11)9(6)14-2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWPZHKAEDDEGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)Br)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-([2,3'-bipyridin]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2405178.png)


![N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2405184.png)

![4-[[[[(3-Methoxy-2-naphthalenyl)carbonyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B2405187.png)

